Mal-(PEG)9-Bromide

Description

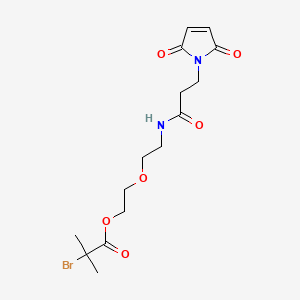

Structure

3D Structure

Properties

Molecular Formula |

C15H21BrN2O6 |

|---|---|

Molecular Weight |

405.24 g/mol |

IUPAC Name |

2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethyl 2-bromo-2-methylpropanoate |

InChI |

InChI=1S/C15H21BrN2O6/c1-15(2,16)14(22)24-10-9-23-8-6-17-11(19)5-7-18-12(20)3-4-13(18)21/h3-4H,5-10H2,1-2H3,(H,17,19) |

InChI Key |

YTOHWUXNORUJQN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C(=O)OCCOCCNC(=O)CCN1C(=O)C=CC1=O)Br |

Origin of Product |

United States |

Synthetic Strategies and Chemical Characterization Methodologies

Synthetic Pathways for Mal-(PEG)9-Bromide and Analogous Constructs

The synthesis of heterobifunctional PEG linkers like this compound requires precise control over the introduction of distinct functional groups at each end of the PEG chain. chemscene.com This is typically achieved through either regioselective functionalization of a pre-existing PEG chain or by building the molecule through polymerization with subsequent modifications.

Regioselective Functionalization Approaches

A common strategy for creating heterobifunctional PEGs involves the desymmetrization of a symmetrical PEG diol. nih.gov One hydroxyl group is selectively protected, allowing the other to be modified. The protecting group is then removed, and the second hydroxyl group is converted to a different functionality.

For a molecule like this compound, a typical synthesis could start with a nonaethylene glycol derivative where one terminus is protected, for instance, with a Boc (tert-butyloxycarbonyl) group on an amino-functionalized PEG. biochempeg.com The free hydroxyl end can then be converted to a bromide, often by reaction with a brominating agent. Subsequently, the Boc protecting group is removed under acidic conditions to reveal the amine, which can then be reacted with a maleimide-containing reagent, such as N-succinimidyl-3-maleimidopropionate, to install the maleimide (B117702) group. researchgate.net

Protecting group strategies are essential for controlling the regioselectivity of these reactions. chempep.com The choice of protecting group is critical and depends on the reaction conditions required for subsequent steps. For example, base-labile protecting groups can offer a more streamlined, one-pot synthesis approach for certain PEG derivatives. beilstein-journals.org

Another regioselective approach involves starting with a PEG that already has two different terminal groups, such as an amino-PEG-hydroxyl. The amine can be directly reacted to form the maleimide, while the hydroxyl is converted to the bromide. This method avoids the need for protecting groups, simplifying the synthetic sequence.

The table below outlines a general regioselective synthesis approach for a Maleimide-PEG-Halide compound.

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | Protection | Di-tert-butyl dicarbonate (B1257347) (Boc₂O), Triethylamine | Boc-NH-(PEG)₉-OH |

| 2 | Bromination | Carbon tetrabromide (CBr₄), Triphenylphosphine (PPh₃) | Boc-NH-(PEG)₉-Br |

| 3 | Deprotection | Trifluoroacetic acid (TFA) | H₂N-(PEG)₉-Br |

| 4 | Maleimide Functionalization | Maleic anhydride (B1165640) or a maleimide-NHS ester | Mal-(PEG)₉-Br |

Polymerization and Post-Synthetic Modification Routes

An alternative to modifying pre-formed PEG chains is to build the desired structure through controlled polymerization of ethylene (B1197577) oxide. This can be followed by post-synthetic modification to introduce the desired functional groups. acs.orgrsc.org

Anionic ring-opening polymerization of ethylene oxide is a common method for synthesizing PEGs. news-medical.net By using an initiator that already contains one of the desired functional groups (or a precursor), a monofunctional PEG can be produced. For example, an initiator containing a protected maleimide or a bromide could be used. After polymerization to the desired chain length (n=9), the terminal hydroxyl group can be converted to the second functional group.

Post-synthetic modification is a powerful technique where the functional groups on a polymer are altered after polymerization is complete. acs.orgrsc.orgabyntek.comuni-hannover.de For instance, a PEG chain with terminal hydroxyl groups could be synthesized first. One hydroxyl could be selectively converted to a bromide. The other hydroxyl could then be transformed into an amine, which is subsequently reacted to form the maleimide. This approach offers flexibility in introducing a wide variety of functional groups.

Click chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), are also employed in post-synthetic modification strategies to create complex PEG architectures. nih.govchempep.com For example, a PEG chain with an azide (B81097) at one end and an alkyne at the other could be synthesized. Each of these "clickable" handles can then be independently reacted to introduce the maleimide and bromide functionalities.

Spectroscopic and Chromatographic Techniques for Structural Elucidation of Synthetic Intermediates and Final Products

Thorough characterization is essential to confirm the structure and purity of this compound and its synthetic intermediates. merckmillipore.com This involves a combination of spectroscopic and chromatographic methods.

Advanced Spectroscopic Analysis for Functional Group Confirmation

Spectroscopic techniques are indispensable for verifying the presence of the key functional groups in the target molecule and its precursors. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are powerful tools for elucidating the molecular structure. In the ¹H NMR spectrum of this compound, characteristic peaks for the maleimide protons typically appear around 6.7-6.8 ppm. mdpi.comrsc.org The repeating ethylene glycol units (–O–CH₂–CH₂–) will show a prominent signal around 3.6 ppm. nih.gov The protons on the carbons adjacent to the bromide will have a distinct chemical shift. End-group analysis by NMR can also be used to determine the average molecular weight. chempep.com

Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR is used to identify the presence of specific functional groups. researchgate.netmdpi.com The maleimide group will show characteristic C=O stretching vibrations. rit.edu The ether linkages of the PEG backbone will have a strong C-O-C stretching band. researchgate.net The presence of a C-Br bond can also be confirmed, although its absorption may be in the far-infrared region and less commonly observed.

Mass Spectrometry (MS) : Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI-MS) are used to determine the molecular weight of the final product and intermediates. chempep.commerckmillipore.com This is particularly crucial for monodisperse PEG derivatives to confirm the exact chain length.

The following table summarizes the expected spectroscopic data for this compound.

| Technique | Functional Group | Expected Chemical Shift / Wavenumber |

| ¹H NMR | Maleimide Protons | ~6.8 ppm |

| ¹H NMR | PEG Backbone Protons | ~3.6 ppm |

| FTIR | Maleimide C=O | ~1700 cm⁻¹ |

| FTIR | PEG C-O-C Ether | ~1100 cm⁻¹ |

Chromatographic Purity Assessment and Oligomer Distribution Analysis

Chromatographic methods are vital for assessing the purity of the synthesized compound and analyzing the distribution of PEG oligomers. waters.com

High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC is a primary technique for assessing the purity of the final product and intermediates. merckmillipore.comresearchgate.net Since PEG itself lacks a strong UV chromophore, detection can be challenging. waters.com Therefore, derivatization or the use of detectors like Evaporative Light Scattering Detectors (ELSD) or mass spectrometers (LC-MS) is often necessary. waters.comresearchgate.net HPLC can effectively separate the desired product from starting materials and side products.

Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC) : GPC/SEC is used to determine the molecular weight and polydispersity index (PDI) of PEG polymers. chromatographyonline.comtheanalyticalscientist.com For a monodisperse compound like this compound, GPC/SEC can confirm the narrow molecular weight distribution. It is also useful for monitoring the progress of polymerization reactions. theanalyticalscientist.com Modern GPC/SEC columns can achieve oligomer resolution, providing detailed information about the chain length distribution. chromatographyonline.com

The combination of these analytical techniques provides a comprehensive characterization of this compound, ensuring its structural integrity and purity for subsequent applications.

Reactivity and Reaction Mechanisms of Mal Peg 9 Bromide

Maleimide-Thiol Conjugation Chemistry

The reaction between a maleimide (B117702) and a thiol-containing molecule is a cornerstone of bioconjugation. axispharm.com This reaction proceeds via a Michael addition, forming a stable thioether bond. creativepegworks.com The high reactivity of the maleimide's carbon-carbon double bond is attributed to the ring strain and the cis-conformation of its two carbonyl groups, which makes the reaction efficient even without a catalyst. axispharm.com

Michael Addition Reaction Kinetics and Thermodynamics

The thiol-maleimide conjugation is characterized by its rapid kinetics and high efficiency. researchgate.netnih.gov The reaction is a type of "click chemistry," noted for its large thermodynamic driving force (>20 kJ/mole) that strongly favors the formation of a single, stable product. vectorlabs.com Studies on similar maleimide-PEG systems have shown that conjugation can reach high efficiency in a short time frame. For example, the reaction between maleimide-functionalized nanoparticles and a thiol-containing peptide reached approximately 80% conjugation efficiency within 30 minutes at room temperature. uu.nl

| Reactant | Molar Ratio (Maleimide:Thiol) | Reaction Time | Conjugation Efficiency | Reference |

|---|---|---|---|---|

| cRGDfK Peptide | 2:1 | 30 min | 84 ± 4% | uu.nl |

| 11A4 Nanobody | 5:1 | 2 hours | 58 ± 12% | uu.nl |

Influence of Reaction Environment on Maleimide Stability and Reactivity

The reaction environment, particularly pH, plays a critical role in the stability and reactivity of the maleimide group. The maleimide ring is susceptible to hydrolysis, a reaction that increases with rising pH. vectorlabs.com If hydrolysis occurs before the thiol conjugation, the resulting maleic amide is no longer reactive towards thiols. vectorlabs.com

The optimal pH range for maleimide-thiol conjugation is between 6.5 and 7.5. axispharm.comvectorlabs.com Within this window, the reaction with thiols is highly favored and proceeds rapidly. At a neutral pH of 7.0, the reaction rate of maleimide with thiols is approximately 1,000 times faster than its reaction with amines. axispharm.comvectorlabs.com However, above pH 7.5, the maleimide begins to react competitively with primary amines, losing its chemoselectivity. vectorlabs.com The stability of the resulting thiosuccinimide adduct is also pH-dependent. While generally stable, the adduct can undergo a retro-Michael reaction, leading to cleavage of the linkage. nih.govcreativepegworks.com This reversal can be mitigated by hydrolysis of the succinimide (B58015) ring in the conjugate, which forms a stable, ring-opened product that is resistant to cleavage. creativepegworks.comprolynxinc.com

| pH Range | Primary Reaction | Relative Reaction Rate (Thiol vs. Amine) | Maleimide Stability |

|---|---|---|---|

| 6.5 - 7.5 | Chemoselective reaction with thiols | ~1000x faster with thiols | Stable, but hydrolysis risk increases with pH |

| > 7.5 | Competitive reaction with amines | Loses selectivity | Increased rate of hydrolysis |

Nucleophilic Substitution Reactions with the Bromide Moiety

The other reactive site on the molecule is the terminal alkyl bromide. Bromide is an effective leaving group, allowing the carbon atom to which it is attached to be attacked by a wide range of nucleophiles. precisepeg.combroadpharm.com This reaction proceeds via nucleophilic substitution, forming a new covalent bond.

Mechanism of Bromide Displacement in Varied Solvent Systems

For a primary alkyl bromide, such as that found on the terminus of a PEG chain, the nucleophilic substitution reaction is most likely to proceed via an S_N2 (substitution nucleophilic bimolecular) mechanism. libretexts.orglibretexts.org In this mechanism, the incoming nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs, all in a single, concerted step. libretexts.org

The choice of solvent significantly influences the reaction mechanism and rate.

Polar aprotic solvents (e.g., dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO)) are ideal for S_N2 reactions. They can solvate the cation but leave the nucleophile relatively "bare," enhancing its reactivity. libretexts.org

Polar protic solvents (e.g., water, ethanol, methanol) can slow down S_N2 reactions by forming a solvent shell around the nucleophile through hydrogen bonding, which hinders its ability to attack the electrophile. However, these solvents favor the S_N1 mechanism, which involves the formation of a carbocation intermediate, because they can stabilize both the leaving group anion and the carbocation. libretexts.org Given that a primary carbocation is highly unstable, the S_N1 pathway is disfavored for the terminal bromide of Mal-(PEG)9-Bromide.

| Factor | Favors S_N2 Mechanism | Favors S_N1 Mechanism |

|---|---|---|

| Substrate | Primary alkyl halide (less steric hindrance) | Tertiary alkyl halide (stable carbocation) |

| Nucleophile | Strong, concentrated (e.g., RS⁻, N₃⁻) | Weak, dilute (e.g., H₂O, ROH) |

| Solvent | Polar aprotic (e.g., DMF, DMSO) | Polar protic (e.g., H₂O, EtOH) |

Comparative Reactivity of Terminal Bromides in PEGylated Systems

In the family of alkyl halides, the reactivity as a leaving group in S_N2 reactions follows the order I⁻ > Br⁻ > Cl⁻ > F⁻. This trend is related to the strength of the carbon-halogen bond and the stability of the resulting halide anion. Bromide is considered a very good leaving group, making the terminal end of this compound highly reactive towards nucleophilic attack. precisepeg.com Its reactivity is superior to that of a chloride but less than that of an iodide. This positions the terminal bromide as a versatile and reliable electrophile for a variety of conjugation applications. Studies involving the substitution of alkyl halides in PEG as a solvent medium have demonstrated high product yields (92-98%), underscoring the efficiency of such reactions in a PEG environment. researchgate.net

Dual Functionalization Strategies Employing Both Maleimide and Bromide Reactivities

The heterobifunctional nature of this compound, featuring a maleimide group at one terminus and a bromide at the other, offers the strategic advantage of enabling dual functionalization. This allows for the sequential or orthogonal conjugation of two different molecules, a powerful tool in the synthesis of complex bioconjugates, such as antibody-drug conjugates (ADCs), and in the development of advanced biomaterials. The distinct reactivity of each functional group—the maleimide's specificity for thiols and the bromide's susceptibility to nucleophilic substitution—forms the basis of these sophisticated conjugation strategies.

The maleimide group is highly reactive towards sulfhydryl (thiol) groups, typically found in cysteine residues of proteins and peptides. This reaction, a Michael addition, proceeds efficiently under mild physiological conditions, generally at a pH range of 6.5 to 7.5, to form a stable thioether bond. broadpharm.combroadpharm.com At a pH of 7.0, the reaction rate of maleimides with thiols is approximately 1,000 times faster than with amines, ensuring high selectivity.

Conversely, the bromide serves as an excellent leaving group in nucleophilic substitution (SN2) reactions. This allows for the introduction of a wide array of nucleophiles, including amines, azides, and other moieties, at this end of the PEG linker. The reaction conditions for nucleophilic substitution can be tuned to be orthogonal to the maleimide-thiol conjugation, often requiring different solvent systems or catalysts, thus preventing cross-reactivity.

Sequential Conjugation Approaches

A common strategy for dual functionalization involves a stepwise approach. First, the maleimide end of the this compound is reacted with a thiol-containing molecule. Following this initial conjugation, and often after purification to remove unreacted starting materials, the bromide end is then reacted with a suitable nucleophile. This sequential method ensures a controlled and well-defined conjugation process, which is critical in the construction of precisely structured biomolecules.

For instance, in the assembly of an antibody-drug conjugate, a thiol-containing antibody could first be linked to the maleimide terminus of the this compound. Subsequently, a potent cytotoxic drug carrying a nucleophilic handle (e.g., an amine) can be attached to the bromide end of the PEG linker. This controlled sequence ensures that the antibody is first successfully linked to the PEG chain before the introduction of the cytotoxic payload.

Research on related bromomaleimides has demonstrated the feasibility of sequential additions. For example, after the initial modification of a protein's cysteine residue with a bromomaleimide, it is possible to introduce a second, different thiol-containing molecule. acs.org This highlights the potential for a stepwise functionalization strategy.

Orthogonal Ligation Strategies

Orthogonal chemistry refers to a set of chemical reactions that can occur in the same vessel without interfering with one another. In the context of this compound, the maleimide-thiol reaction and the nucleophilic substitution at the bromide can be designed to be orthogonal. This can be achieved by carefully selecting the reaction conditions, such as pH. The maleimide-thiol reaction proceeds optimally at a near-neutral pH, while the reactivity of the maleimide group can be diminished or it can undergo hydrolysis at higher pH values, where reactions with other nucleophiles like amines might be favored.

The development of "click chemistry" reactions has further expanded the possibilities for orthogonal bioconjugation. For example, if the bromide of this compound is first substituted with an azide (B81097), this sets the stage for a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) with an alkyne-containing molecule. This azide-alkyne reaction is bioorthogonal, meaning it will not react with the maleimide group or other functional groups typically found in biological systems.

A hypothetical dual functionalization strategy could, therefore, involve the initial reaction of the maleimide with a cysteine-containing peptide, followed by the conversion of the bromide to an azide, and finally, the "clicking" of an alkyne-modified imaging agent to the azide terminus.

Illustrative Research Findings

While specific studies detailing the dual functionalization of this compound are not extensively documented in publicly available literature, the principles are well-established through research on similar heterobifunctional linkers. The following table provides a hypothetical, yet plausible, representation of the reaction conditions for a sequential dual functionalization based on established chemistries.

| Step | Reaction Type | Reactant | Solvent/Buffer | pH | Temperature (°C) | Reaction Time | Product |

|---|---|---|---|---|---|---|---|

| 1 | Thiol-Maleimide Michael Addition | Thiol-containing Peptide (e.g., Cys-Peptide) | Phosphate Buffered Saline (PBS) | 7.2 | 25 | 2 hours | Cys-Peptide-(PEG)9-Bromide |

| 2 | Nucleophilic Substitution (SN2) | Amine-containing Fluorophore (e.g., Amino-FITC) | Dimethylformamide (DMF) with a non-nucleophilic base (e.g., DIEA) | N/A (aprotic) | 50 | 12 hours | Cys-Peptide-(PEG)9-Fluorophore |

Applications in Bioconjugation Methodologies

Site-Selective Covalent Conjugation to Thiol-Containing Biomolecules

The specific reactivity of the maleimide (B117702) group towards thiols is a cornerstone of modern bioconjugation. broadpharm.com This reaction proceeds efficiently under mild physiological conditions (pH 6.5-7.5), forming a stable thioether bond. broadpharm.comtcichemicals.com This specificity allows for the precise modification of biomolecules, particularly at cysteine residues, which are often less abundant than other reactive sites like lysine (B10760008) amines. creativepegworks.comthermofisher.com

The functionalization of proteins and peptides via PEGylation is a well-established strategy to improve their therapeutic properties, including enhanced stability, prolonged circulatory half-life, and reduced immunogenicity. nih.gov Mal-(PEG)9-Bromide is particularly suited for this purpose, enabling the site-specific attachment of a PEG chain to a protein or peptide containing a free thiol group.

The process involves the reaction of the maleimide moiety with a cysteine residue on the biomolecule. precisepeg.com This precise attachment avoids the random modification associated with amine-reactive chemistries, which can lead to a heterogeneous mixture of products and potential loss of biological activity. thermofisher.com Research on the antimicrobial peptide LyeTx I-b, for instance, demonstrated that conjugation with a methyl-PEG-maleimide (mPEG-MAL) reagent resulted in a PEGylated peptide with maintained biological activity against certain bacteria and reduced cytotoxicity. nih.govfrontiersin.org The general conditions for such maleimide-thiol conjugations are well-defined.

| Parameter | Condition | Rationale | Reference |

|---|---|---|---|

| pH | 6.5 - 7.5 | Optimal for specific reaction between maleimide and sulfhydryl groups while minimizing hydrolysis of the maleimide ring. | broadpharm.comwindows.net |

| Temperature | 4°C to Room Temperature | Mild conditions to preserve the integrity and activity of the biomolecule. | windows.net |

| Thiol State | Must be free (reduced) | The reaction requires a free sulfhydryl group; disulfide bonds must be reduced beforehand using reagents like TCEP. | windows.netnih.gov |

| Solvent | Aqueous buffers (e.g., PBS), potentially with a small amount of organic co-solvent (e.g., DMSO, DMF) | Ensures solubility of both the biomolecule and the crosslinker. The PEG spacer on this compound improves aqueous solubility. | windows.net |

The immobilization of biomacromolecules onto solid supports is fundamental for applications in diagnostics, biosensors, and affinity chromatography. creativepegworks.comnih.gov this compound's bifunctional nature makes it an effective linker for this purpose. A common strategy involves a two-step process. First, the biomolecule of interest (e.g., an antibody or enzyme) is functionalized with a thiol group, if one is not naturally present. This thiolated biomolecule is then reacted with the maleimide end of this compound.

The resulting biomolecule-PEG-Bromide conjugate can then be immobilized onto a surface that has been functionalized with nucleophiles capable of displacing the bromide group. Alternatively, a surface can be functionalized with the bromide linker first, followed by the attachment of the thiolated biomolecule. This covalent attachment ensures a stable and oriented immobilization, which is often crucial for retaining the biomolecule's function. nih.gov The PEG spacer serves to distance the immobilized biomolecule from the surface, minimizing steric hindrance and non-specific interactions. creativepegworks.com

Linker Design for Advanced Chemical Biology Constructs

The linker connecting different molecular components is a critical determinant of the efficacy of complex therapeutic and research agents. biochempeg.com this compound serves as a non-cleavable linker, providing a stable connection between molecular moieties. Its defined length, hydrophilicity, and dual reactivity are advantageous in the design of sophisticated constructs like PROTACs and ADCs. medchemexpress.com

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. glpbio.commedchemexpress.com They consist of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, joined by a chemical linker. medchemexpress.com

ADCs are a class of targeted therapeutics that deliver a potent cytotoxic payload specifically to cancer cells by linking it to a monoclonal antibody (mAb) that recognizes a tumor-associated antigen. biochempeg.com The linker's stability in circulation and its ability to release the payload at the target site are paramount to the ADC's success.

This compound represents a non-cleavable linker scaffold. medchemexpress.com In this context, the maleimide group is typically used to conjugate the linker to cysteine residues on the antibody, which may be naturally occurring or engineered for this purpose. precisepeg.com The bromide end can be substituted with a cytotoxic drug. Because the linker is not designed to be cleaved, the entire ADC-linker-drug conjugate is internalized by the cancer cell, and the drug is released after the lysosomal degradation of the antibody. biochempeg.com The inclusion of a PEG spacer in the linker, as in this compound, offers several advantages for ADCs:

Improved Hydrophilicity: PEG chains can offset the hydrophobicity of many cytotoxic payloads, reducing the tendency for ADC aggregation. biochempeg.com

Enhanced Pharmacokinetics: The PEG component can increase the ADC's hydrodynamic radius and shield it from proteolysis, potentially leading to a longer half-life in circulation. google.com

Homogeneous Drug-to-Antibody Ratio (DAR): Site-specific conjugation via cysteine-maleimide chemistry allows for precise control over the number of drug molecules attached to each antibody, resulting in a more homogeneous product.

| Component | Function in ADC Linker | Reference |

|---|---|---|

| Maleimide Group | Enables site-specific, covalent attachment to thiol groups (cysteine residues) on the monoclonal antibody. | precisepeg.combiochempeg.com |

| PEG Chain (9 units) | Increases linker hydrophilicity, reduces aggregation, and can improve the overall pharmacokinetic profile of the ADC. | biochempeg.comgoogle.com |

| Bromide Group | Acts as a reactive handle for the covalent attachment of the cytotoxic drug payload through nucleophilic substitution. | broadpharm.com |

| Overall Structure | Functions as a stable, non-cleavable linker connecting the antibody and the drug. | medchemexpress.com |

Surface Functionalization of Biological Interfaces for Research Applications

The modification of surfaces to control their interaction with biological systems is critical for many research tools and medical devices. mdpi.comaip.org Unwanted protein adsorption, or biofouling, can compromise the performance of biosensors, microfluidic devices, and cell culture substrates.

PEGylation is a widely used and effective method to create non-fouling surfaces. creativepegworks.com this compound can be used to covalently graft PEG chains onto a material's surface. For example, a surface functionalized with nucleophiles can react with the bromide end of the molecule, leaving the maleimide group exposed. These maleimide-functionalized surfaces can then be used to specifically immobilize thiol-containing peptides (like RGD sequences for cell adhesion) or proteins for study. scholaris.ca This strategy allows for the creation of biocompatible and bio-instructive interfaces where the density and orientation of immobilized biomolecules can be precisely controlled. creativepegworks.comaip.org

Applications in Polymer Science and Advanced Materials Engineering

Design and Synthesis of Novel Polymeric Architectures

The dual functionality of Mal-(PEG)9-Bromide is instrumental in creating sophisticated polymer architectures. Its ability to participate in different types of polymerization reactions allows for the construction of polymers with controlled topology and functionality.

Controlled Polymerization Initiation and Termination

The bromide end of this compound can act as an initiator for controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). rsc.org This allows for the growth of well-defined polymer chains from the PEG linker. For instance, in the synthesis of block copolymers, the bromide can initiate the polymerization of a desired monomer, resulting in a polymer chain attached to the PEG-maleimide structure. mdpi.com This process enables the creation of amphiphilic block copolymers, where the hydrophilic PEG portion is linked to a hydrophobic polymer block.

Conversely, the maleimide (B117702) group can be used in termination or coupling reactions. Maleimides are known to participate in radical copolymerization reactions, particularly with electron-donor monomers. specificpolymers.com This reactivity allows for the incorporation of the Mal-(PEG)9- moiety at the end of a growing polymer chain, effectively terminating the polymerization while introducing a functional handle for further modification.

Preparation of Branched and Star Polymers

This compound is a key reagent in the synthesis of non-linear polymer architectures like branched and star polymers. These structures are of significant interest due to their unique rheological and solution properties compared to their linear counterparts.

One common strategy involves using the bromide as an initiator to grow polymer arms from a central core. While this compound itself is a linear molecule, multifunctional initiators containing multiple bromide groups can be used to synthesize star polymers. The resulting star polymer can then have its peripheral ends functionalized using the maleimide group.

A more direct application involves the "grafting-from" approach, where a polymer backbone with pendant maleimide groups is first synthesized. Subsequently, the bromide end of this compound can react with a suitable functional group on this backbone, and then initiate the growth of polymer side chains via ATRP. This results in a bottlebrush polymer, a type of branched polymer with a dense arrangement of side chains. fudan.edu.cn

Furthermore, the maleimide group's reactivity towards dienes in Diels-Alder reactions can be exploited to create core-crosslinked star polymers. kinampark.com In this approach, furan-functionalized polymer arms can be crosslinked using a bismaleimide, or conversely, maleimide-terminated arms can be crosslinked with a multi-functional furan (B31954) core. This method allows for the creation of thermally reversible star polymers. kinampark.com

Table 1: Examples of Polymer Architectures Synthesized Using Maleimide-Functionalized Molecules

| Polymer Architecture | Synthetic Strategy | Key Functional Groups Involved | Reference |

| Star-to-Linear Polymers | Thermally reversible core crosslinking | Furan and Maleimide (Diels-Alder reaction) | kinampark.com |

| Hyperbranched Polymers | Self-condensing vinyl copolymerization | Methacrylate and an inimer with a maleimide-furan linkage | kinampark.com |

| Y-Shaped Block Copolymers | Diels-Alder "click" reaction | Furan-protected maleimide-PEG and anthracene-functionalized PCL | researchgate.net |

| Bottlebrush Polymers | "Grafting-from" via RAFT polymerization | Styrenic and maleimidic macromonomers | fudan.edu.cn |

This table is interactive. Click on the headers to sort the data.

Development of Cross-Linked Polymer Networks and Hydrogels

Hydrogels are three-dimensional, water-swollen polymer networks with significant applications in biomedicine, including drug delivery and tissue engineering. nih.govmdpi.com The formation of these networks relies on the cross-linking of polymer chains. This compound, and more broadly maleimide-functionalized PEG molecules, are highly effective cross-linkers. creativepegworks.com

The primary mechanism for hydrogel formation using maleimide-PEG derivatives is the Michael-type addition reaction between the maleimide group and thiol groups on other polymer chains. nih.gov For instance, multi-arm PEG molecules, where each arm is terminated with a maleimide group (e.g., 4-arm PEG-Maleimide), can react with dithiol-containing cross-linkers to form a hydrogel network. researchgate.netbiochempeg.com This cross-linking chemistry offers several advantages, including high specificity, rapid reaction kinetics at physiological pH, and improved cytocompatibility compared to other methods like free-radical polymerization. nih.govnih.gov

The properties of the resulting hydrogel, such as its mechanical strength, swelling ratio, and degradation rate, can be precisely controlled by varying the molecular weight and concentration of the PEG-maleimide cross-linker, as well as the nature of the thiol-containing polymer. creativepegworks.com This tunability makes maleimide-cross-linked hydrogels a versatile platform for a wide range of biomedical applications. researchgate.net

Functionalization of Nanomaterials and Microstructures

The surface properties of nanomaterials play a crucial role in their stability, biocompatibility, and functionality. This compound provides a versatile platform for the surface engineering of various nanoparticles, imparting desired characteristics for biomedical and materials science applications. rsc.orgnih.gov

Surface Engineering of Inorganic Nanoparticles (e.g., Gold, Iron Oxide)

Gold Nanoparticles (AuNPs): Gold nanoparticles are widely studied for applications in diagnostics and therapeutics. nih.govmdpi.com Surface modification with PEG, a process known as PEGylation, is a common strategy to enhance their stability in biological fluids and reduce non-specific protein adsorption. diva-portal.orgnih.gov this compound can be used to functionalize AuNPs through the strong affinity of sulfur for gold surfaces. mdpi.com While the bromide end is not typically used for direct attachment to gold, a thiol group can be introduced at that end of the molecule, or a thiol-terminated PEG-maleimide can be used. The maleimide group then remains available on the nanoparticle surface for subsequent conjugation with thiol-containing biomolecules. nih.gov

Iron Oxide Nanoparticles (IONPs): Superparamagnetic iron oxide nanoparticles (SPIONs) are prominent contrast agents in magnetic resonance imaging (MRI) and are explored for drug delivery and hyperthermia therapy. nih.govcore.ac.ukresearchgate.net Similar to AuNPs, coating IONPs with polymers like PEG is essential to prevent aggregation and improve their in vivo performance. rsc.org The surface of IONPs can be engineered using molecules like this compound. Typically, the iron oxide surface is first modified with a molecule that can anchor to the oxide, and then the PEG-maleimide can be attached. For example, a common method involves coating the IONPs with a material like meso-2,3-dimercaptosuccinic acid, followed by covalent attachment of PEG derivatives. nih.gov The maleimide group on the surface then allows for the conjugation of targeting ligands or therapeutic agents. core.ac.ukresearchgate.net

Ligand Exchange and Covalent Attachment to Nanoparticle Surfaces

The functionalization of nanoparticle surfaces often involves a process called ligand exchange. nih.gov Many nanoparticles are initially synthesized in the presence of capping ligands, such as citrate (B86180) for gold nanoparticles or oleic acid for iron oxide nanoparticles made in organic solvents. nih.govmdpi.com These native ligands can be replaced by molecules with a higher affinity for the nanoparticle surface.

Thiol-terminated PEGs, including those with a maleimide end group, are commonly used to replace citrate on gold nanoparticles. mdpi.com This process is driven by the formation of a strong gold-thiol bond. For nanoparticles synthesized in organic solvents with hydrophobic ligands, a phase transfer and ligand exchange process is necessary to make them water-soluble and biocompatible. nih.gov

Covalent attachment provides a more robust method for surface functionalization. The bromide end of this compound can participate in covalent bond formation with appropriately functionalized nanoparticle surfaces. For instance, if a nanoparticle surface is modified to have primary amine groups, the bromide can undergo a nucleophilic substitution reaction to form a covalent link. More commonly, the maleimide group is used for covalent attachment to thiol-modified surfaces. creativepegworks.com This strategy ensures a stable and durable coating, which is crucial for in vivo applications. nih.gov The density and orientation of the attached ligands can be controlled to optimize the nanoparticle's properties for specific applications. nih.gov

Fabrication of Functional Coatings and Polymeric Films

This compound is instrumental in the surface modification of materials to create functional coatings and polymeric films with tailored properties. The dual functionality allows for robust anchoring to a substrate and subsequent surface functionalization.

The primary mechanism for surface grafting involves the reaction of either the bromide or the maleimide terminus with a compatible substrate. The bromide end-group is an excellent leaving group for nucleophilic substitution reactions, allowing it to react with surfaces rich in nucleophiles like amines or hydroxyls. broadpharm.com Concurrently, the maleimide group is highly reactive towards thiol (-SH) groups via a Michael addition reaction, forming a stable thioether bond. broadpharm.comcreativepegworks.com This specific reactivity is widely exploited for immobilizing the polymer on thiol-modified surfaces or for attaching thiol-containing biomolecules to a surface already coated with the polymer. creativepegworks.com

This surface modification is a key strategy for creating non-fouling surfaces that resist the non-specific adsorption of proteins and adhesion of cells. creativepegworks.com The hydrophilic PEG chains, once grafted onto a surface, form a hydrated layer that sterically hinders the approach of biomolecules, a critical feature for implantable medical devices, biosensors, and cell culture substrates. creativepegworks.comrsc.org

Furthermore, polymers like this compound are used in the formation of nanoparticles and hydrogels, which can be considered as forms of polymeric films. For instance, block copolymers incorporating maleimide-terminated PEG can self-assemble into nanoparticles with reactive maleimide groups on their surface. nih.gov These nanoparticles can then be used for targeted drug delivery by conjugating them with specific ligands. nih.govnih.gov Similarly, maleimide-functionalized PEG derivatives are used as crosslinkers to form hydrogels, which are three-dimensional polymeric networks capable of holding large amounts of water. creativepegworks.comnih.gov These hydrogels are used in regenerative medicine for cell encapsulation and as delivery vehicles for therapeutic proteins. nih.gov The fabrication of such materials often leverages the efficient and specific reaction between maleimide and thiol groups to achieve cross-linking under mild, physiological conditions. nih.govjenkemusa.com

The table below summarizes the key functional groups of this compound and their roles in fabricating functional coatings.

| Functional Group | Reactive Partner | Reaction Type | Application in Coatings/Films |

| Maleimide | Thiol (-SH) | Michael Addition | Covalent attachment to thiol-modified surfaces; Cross-linking of hydrogels; Conjugation of thiol-containing biomolecules. broadpharm.comcreativepegworks.com |

| PEG Linker | - | - | Provides hydrophilicity, biocompatibility, and a steric barrier to prevent biofouling. creativepegworks.comrsc.org |

| Bromide | Nucleophiles (e.g., -NH2, -OH) | Nucleophilic Substitution | Covalent attachment to nucleophilic surfaces; Initiator for polymerization. broadpharm.comnih.gov |

Methodological Advancements and Optimization

Development of Efficient Reaction Conditions for High Yield and Purity

The synthesis of Mal-(PEG)9-Bromide and related PEGylated compounds involves a series of chemical transformations where the optimization of reaction conditions is paramount to achieving high yields and ensuring the purity of the final product. Key factors influencing the efficiency of the synthesis include the choice of reagents, solvent systems, reaction temperature, and pH.

The bromide group in this compound serves as an excellent leaving group for nucleophilic substitution reactions, a key feature in its application. broadpharm.comaxispharm.com The synthesis of such bromo-PEG linkers often starts from materials like N-(2-hydroxyethyl)maleimide, which can undergo direct ethoxylation to produce PEG-maleimides of desired molecular weights. google.com This method can reduce the number of reaction steps and minimize contaminants. google.com

A significant challenge in the synthesis of maleimide-containing PEG linkers is the potential for hydrolysis of the maleimide (B117702) group, especially under alkaline conditions. encapsula.comresearchgate.net Therefore, maintaining a pH range between 6.5 and 7.5 is often critical during conjugation reactions to prevent the formation of the non-reactive maleamic acid. encapsula.comresearchgate.net However, at lower pH values (e.g., pH 6), the reactivity of the maleimide can decrease, leading to lower yields. researchgate.net

The purification of PEGylated products benefits from the unique solubility profile of PEGs. They are typically soluble in a range of solvents like water and dichloromethane (B109758) but insoluble in diethyl ether and hexanes. beilstein-journals.org This allows for purification methods such as precipitation, partitioning, and crystallization to effectively remove unreacted starting materials and side products. beilstein-journals.org

The following table summarizes key parameters and their impact on the synthesis of maleimide-PEG compounds:

| Parameter | Optimized Condition/Strategy | Rationale |

| pH | 6.5 - 7.5 for conjugation | Balances maleimide stability (prevents hydrolysis) and reactivity with thiols. encapsula.comresearchgate.net |

| Protecting Groups | Use of base-labile groups (e.g., phenethyl) | Enables one-pot synthesis, reducing steps and cost. beilstein-journals.org |

| Purification | Precipitation with diethyl ether or hexanes | Exploits the unique solubility of PEGs for efficient purification. beilstein-journals.org |

| Catalyst | Avoidance of certain catalysts in direct ethoxylation | Prevents contamination and simplifies purification. google.com |

Strategies for Mitigating Side Reactions in Complex Chemical Systems

The maleimide group, while highly effective for selective thiol conjugation, is susceptible to several side reactions that can compromise the integrity and homogeneity of the final product. The primary side reactions of concern are hydrolysis of the maleimide ring and retro-Michael reactions leading to deconjugation.

Hydrolysis: The maleimide ring can undergo hydrolysis to form a non-reactive maleamic acid, particularly at pH values above 7.5. encapsula.comresearchgate.net This reaction is a significant concern during synthesis, purification, and storage. Strategies to mitigate hydrolysis include:

pH Control: Maintaining the pH between 6.5 and 7.5 is the most common strategy to ensure the stability of the maleimide group during conjugation. encapsula.comresearchgate.net

Self-Hydrolyzing Maleimides: An innovative approach involves designing maleimides that rapidly hydrolyze after conjugation. This creates a stable, ring-opened structure that is resistant to retro-Michael reactions. creativepegworks.comucl.ac.uk For instance, incorporating a basic amino group adjacent to the maleimide can catalyze intramolecular hydrolysis of the resulting thiosuccinimide ring at neutral pH. creativepegworks.com

Retro-Michael Reaction: The thioether bond formed between a maleimide and a thiol is reversible through a retro-Michael reaction. creativepegworks.com This can lead to the loss of the conjugated molecule, particularly in a biological environment where other thiols, such as glutathione, are present. Strategies to prevent this include:

Post-Conjugation Hydrolysis: As mentioned above, converting the thiosuccinimide linkage to its hydrolyzed form renders it stable against the retro-Michael reaction. ucl.ac.uk

Alternative Chemistries: When maleimide-thiol stability is a critical issue, alternative conjugation chemistries can be employed. Carbonylacrylic PEG reagents and PEG-Vinyl Pyridinium (PEG-VIP) reagents form more stable, irreversible linkages with thiols. creativepegworks.com

Reaction with Reducing Agents: Trialkylphosphines like tris(2-carboxyethyl)phosphine (B1197953) (TCEP), often used to reduce disulfide bonds in proteins to generate free thiols for conjugation, can react with maleimides. acs.org This side reaction consumes the maleimide and reduces conjugation efficiency. A strategy to overcome this is the in-situ quenching of the phosphine (B1218219) reagent with water-soluble PEG-azides before the addition of the maleimide-PEG linker. acs.org

The table below outlines common side reactions and their mitigation strategies:

| Side Reaction | Description | Mitigation Strategy |

| Maleimide Hydrolysis | Opening of the maleimide ring to form an inactive maleamic acid, especially at alkaline pH. encapsula.comresearchgate.net | Maintain pH between 6.5 and 7.5 during reaction. encapsula.comresearchgate.net |

| Retro-Michael Reaction | Reversal of the thiol-maleimide addition, leading to deconjugation. creativepegworks.com | Use of self-hydrolyzing maleimides to form a stable, ring-opened conjugate. creativepegworks.comucl.ac.uk |

| Reaction with Phosphines | Reducing agents like TCEP can react with the maleimide group, lowering conjugation yield. acs.org | Quench the reducing agent with a scavenger (e.g., PEG-azide) before adding the maleimide reagent. acs.org |

Computational Modeling and Simulation in the Rational Design of PEGylated Architectures

Computational methods have become indispensable tools for the rational design and optimization of complex molecules like this compound and the PEGylated systems they form. mdpi.com Molecular modeling and simulation provide insights into the structural and dynamic properties of these molecules at an atomic level, which is often difficult to obtain through experimental methods alone. biorxiv.orgrsc.org

Predicting Hydrodynamic Properties: Coarse-grained molecular dynamics (MD) simulations have been successfully used to model PEGylated proteins. biorxiv.orgtandfonline.com These simulations can predict key hydrodynamic properties such as the Stokes radius (RS) and sedimentation and diffusion coefficients. biorxiv.org By understanding how PEGylation affects these properties, researchers can better design PEGylated therapeutics with desired pharmacokinetic profiles. biorxiv.orgrsc.org

Linker Design and Optimization: In the context of technologies like Proteolysis Targeting Chimeras (PROTACs), where PEG linkers are commonly used, computational approaches are crucial for optimizing linker length, flexibility, and composition. researchgate.netnih.gov

Docking and MD Simulations: Molecular docking can predict the binding modes of a PROTAC to its target protein and E3 ligase, helping to estimate the optimal linker length. researchgate.netcreative-biolabs.com Molecular dynamics simulations can then be used to analyze the stability and interactions of the resulting ternary complex. creative-biolabs.com

AI and Machine Learning: More recently, artificial intelligence and machine learning models are being developed to accelerate the de novo design of PROTAC linkers. mdpi.com These models can learn from existing data to generate novel linker structures with desired properties like solubility and synthetic accessibility. mdpi.com

Understanding Surface Shielding: Modeling studies have been used to visualize and quantify the surface coverage of proteins by PEG chains. tandfonline.comnih.gov This is important for understanding how PEGylation can shield proteins from proteolytic enzymes or the immune system, thereby increasing their stability and circulation time. rsc.org The simulations can calculate the loss of solvent-accessible surface area upon PEGylation, providing a quantitative measure of this shielding effect. tandfonline.comnih.gov

The following table highlights the application of computational methods in the study of PEGylated systems:

| Computational Technique | Application | Key Insights |

| Molecular Dynamics (MD) Simulation | Studying the conformational dynamics of PEGylated proteins. biorxiv.orgrsc.org | Provides information on protein stability, flexibility, and the shielding effect of the PEG layer. rsc.org |

| Coarse-Grained (CG) Modeling | Simulating large PEG-protein conjugates to predict hydrodynamic properties. biorxiv.org | Enables accurate calculation of Stokes radius and diffusion coefficients, correlating with experimental data. biorxiv.org |

| Molecular Docking | Predicting the binding orientation of PEG-linked molecules (e.g., PROTACs) to their targets. researchgate.netcreative-biolabs.com | Helps in the rational design of linker length and attachment points for optimal biological activity. researchgate.net |

| Artificial Intelligence (AI) | De novo design of linkers with optimized properties. mdpi.com | Accelerates the design process by generating novel linker structures with desired chemical characteristics. mdpi.com |

Table of Compound Names

| Abbreviation/Trivial Name | Full Chemical Name |

| This compound | 1-Bromo-3,6,9,12,15,18,21,24,27-nonaoxa-30-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)triacontane |

| PEG | Polyethylene Glycol |

| TCEP | Tris(2-carboxyethyl)phosphine |

| mPEG | Methoxy-Polyethylene Glycol |

| PROTAC | Proteolysis Targeting Chimera |

| DSPE | 1,2-distearoyl-sn-glycero-3-phosphoethanolamine |

| N-Boc-PEG4-bromide | tert-butyl (1-bromo-3,6,9,12-tetraoxapentadecan-15-yl)carbamate |

| N-(2-hydroxyethyl)maleimide | 1-(2-hydroxyethyl)-1H-pyrrole-2,5-dione |

| Maleamic acid | (Z)-4-amino-4-oxobut-2-enoic acid |

| Thiosuccinimide | 3-thioxopyrrolidine-2,5-dione |

Q & A

Q. How can researchers ensure reproducibility when replicating this compound-based studies from literature?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.